molecular formula C15H19F3N2O3 B3017501 (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-78-6

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B3017501
CAS RN: 2034590-78-6
M. Wt: 332.323
InChI Key: CIJGNYHZTJSLGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid, the SMILES string is OB(O)c1ccc(OCC(F)(F)F)nc1 and the InChI key is OGBJEQPXZICXNY-UHFFFAOYSA-N . These representations provide a way to visualize the compound’s structure and can be used in various chemical informatics applications.

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

This compound can serve as a precursor in the synthesis of various pharmaceuticals. Its structural components, such as the pyridinyl group and the azetidinyl moiety, are often found in drugs that exhibit a wide range of biological activities. For instance, the pyridinyl group is a common feature in drugs like clemizole and etonitazene, which have antihistaminic and analgesic properties, respectively . The trifluoroethoxy group could enhance the lipophilicity of potential drugs, aiding in their absorption and distribution within the body.

Safety and Hazards

Safety information for a compound typically includes hazard statements and precautionary statements. For the related compound [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine, the hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

[6-(2-methylpropoxy)pyridin-3-yl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGNYHZTJSLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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